molecular formula C18H22N4O2S B4524455 N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B4524455
M. Wt: 358.5 g/mol
InChI Key: XPYGWIDICYWURH-UHFFFAOYSA-N
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Description

This compound features a bicyclic framework comprising a cyclohepta[d][1,3]thiazole ring fused with a tetrahydrocinnolin-3-one moiety, linked via an acetamide bridge. The Z-configuration at the thiazole-imine bond is critical for its structural stability and intermolecular interactions. Synthesis likely involves cyclocondensation or 1,3-dipolar cycloaddition reactions, as seen in analogous thiazole derivatives (e.g., describes similar thiazole syntheses via reflux of hydrazine carbothioamides).

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-8-2-1-3-9-15(14)25-18)11-22-17(24)10-12-6-4-5-7-13(12)21-22/h10H,1-9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGWIDICYWURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptathiazole intermediate, which is then reacted with the tetrahydrocinnolinone derivative under specific conditions to form the final product. Key reagents and catalysts are often employed to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: The target compound’s cycloheptathiazole and tetrahydrocinnolinone systems are distinct from the tetralin (4a), pyridazinone (4), and thienothiazole (6) scaffolds in analogs. Larger rings (e.g., cycloheptathiazole) may enhance conformational flexibility but reduce crystallinity compared to smaller fused systems .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl in 6m, –CF3O in 4) improve metabolic stability but may reduce solubility. The target compound lacks such substituents, suggesting moderate lipophilicity .
  • Spectral Trends : Strong C=O stretches (~1678–1680 cm⁻¹) and NH vibrations (~3291 cm⁻¹) are consistent across acetamide derivatives, confirming amide bond integrity .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : Thiazole-imine and amide groups in the target compound may form N–H···O and C=O···H–N hydrogen bonds, similar to patterns observed in and .
  • Crystal Packing: Bulky cycloheptathiazole and cinnolinone groups could lead to dense packing, as seen in cyclohexyl-substituted thiazoles (4a) .

Biological Activity

The compound N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a cycloheptane structure, which is known to influence its biological properties. The presence of the tetrahydrocinnolin moiety contributes to its potential pharmacological effects.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂OS
  • Molecular Weight : Approximately 282.38 g/mol

Structural Characteristics

The structural complexity of the compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For example, thiazolidinone derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus . The results demonstrated that certain derivatives exhibited potent activity, suggesting that similar mechanisms may be applicable to our compound of interest.

CompoundE. coli Inhibition (%)S. aureus Inhibition (%)
Compound A88.4691.66
Compound B75.0080.00
N-[(2Z)...]TBDTBD

Anticancer Activity

The anticancer potential of compounds containing thiazole and cinnoline structures has been documented in various studies. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds with similar structures have also demonstrated:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.

Research Findings and Literature Review

A review of the literature reveals a growing interest in the biological activities of thiazole-based compounds. Studies have reported on the synthesis and characterization of various derivatives, highlighting their diverse biological effects.

Summary of Key Findings

  • Synthesis Methods : Various synthetic routes have been explored for the preparation of thiazolidinone derivatives.
  • Biological Screening : Several studies have employed disk diffusion methods to assess antimicrobial activity against common pathogens.
  • Pharmacological Potential : The unique structural features contribute to a range of pharmacological properties that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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